molecular formula C9H8ClN3S B13690471 5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine

5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13690471
M. Wt: 225.70 g/mol
InChI Key: OUFPLZRAYZNULI-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-chloro-4-methylaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of acetic acid as a solvent and heating the reaction mixture to reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazoline derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine

In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapy .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials .

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to their death. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

5-(3-chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8ClN3S/c1-5-2-3-6(4-7(5)10)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

OUFPLZRAYZNULI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(S2)N)Cl

Origin of Product

United States

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